molecular formula C14H16O2 B12646094 3,8-Diamantanedione CAS No. 1772586-12-5

3,8-Diamantanedione

Cat. No.: B12646094
CAS No.: 1772586-12-5
M. Wt: 216.27 g/mol
InChI Key: TVSHIFVVJLCWEH-UHFFFAOYSA-N
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Description

3,8-Diamantanedione is an organic compound with the molecular formula C14H16O2. It belongs to the class of diamondoids, which are cage-like, saturated hydrocarbons. These compounds are known for their rigidity, lipophilicity, and low strain energy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diamantanedione typically involves the oxidation of diamantane derivatives. One common method is the oxidation of diamantane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,8-Diamantanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,8-Diamantanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,8-Diamantanedione exerts its effects is primarily through its ability to undergo various chemical transformations. The compound’s rigid, cage-like structure allows it to interact with other molecules in unique ways, making it a valuable building block for the synthesis of complex materials. The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 3,8-Diamantanedione is unique due to its specific positioning of the ketone groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular architecture and stability .

Properties

CAS No.

1772586-12-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-3,10-dione

InChI

InChI=1S/C14H16O2/c15-13-5-1-7-8-3-6-4-10(12(8)13)9(2-5)11(7)14(6)16/h5-12H,1-4H2

InChI Key

TVSHIFVVJLCWEH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4CC5CC(C1C3C5=O)C4C2=O

Origin of Product

United States

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